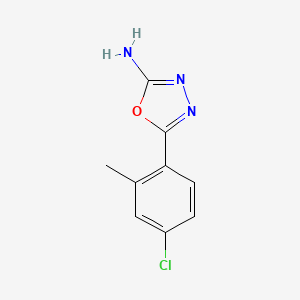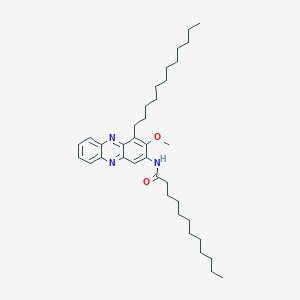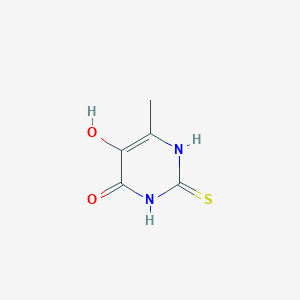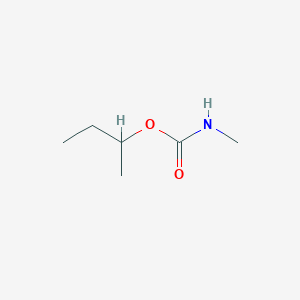
sec.-Butyl N-methyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec.-Butyl N-methyl carbamate: is a carbamate ester, which is a class of organic compounds derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis. This compound is known for its role in agricultural and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sec.-Butyl N-methyl carbamate typically involves the reaction of sec.-butylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
sec.-Butylamine+Methyl chloroformate→sec.-Butyl N-methyl carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow system. This method involves the use of catalysts such as iron-chrome catalysts to enhance the yield and selectivity of the reaction. The reaction conditions typically include a temperature of around 150°C and a pressure of 9.0 MPa .
Analyse Chemischer Reaktionen
Types of Reactions: sec.-Butyl N-methyl carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce sec.-butylamine and methanol.
Oxidation: Under specific conditions, it can undergo oxidation to form corresponding carbamic acid derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: sec.-Butylamine and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
sec.-Butyl N-methyl carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of sec.-Butyl N-methyl carbamate involves the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine at nerve junctions, causing prolonged muscle contraction and secretion. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Fenobucarb: Another carbamate insecticide with similar applications in agriculture.
Methyl N-hexylcarbamate: Used in industrial applications and synthesized using similar methods.
tert-Butyl N-methyl carbamate: Used as a protecting group in organic synthesis.
Uniqueness: sec.-Butyl N-methyl carbamate is unique due to its specific structural configuration, which provides distinct reactivity and selectivity in chemical reactions. Its effectiveness as a cholinesterase inhibitor also sets it apart from other carbamates.
Eigenschaften
CAS-Nummer |
93472-60-7 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
butan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(2)9-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |
InChI-Schlüssel |
HIUBXHVDRUPDIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
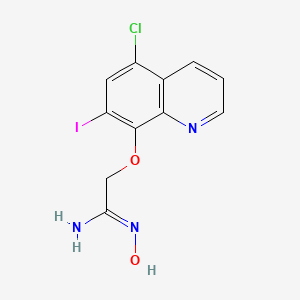
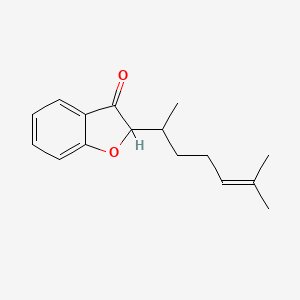

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)

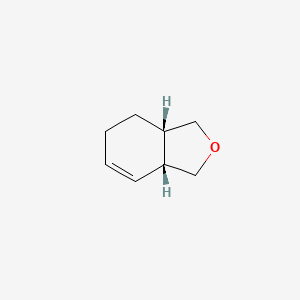
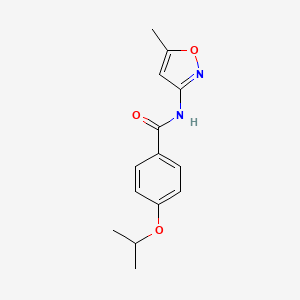
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
